N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide
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Overview
Description
N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide is a compound that belongs to the class of ynamides. Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide typically involves the coupling of a pyrrolidine derivative with a benzenesulfonyl chloride, followed by the introduction of a but-2-ynamide group. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon–carbon triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The electron-withdrawing benzenesulfonyl group plays a crucial role in stabilizing the reactive intermediates formed during these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide
- N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-ynamide
Uniqueness
N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide is unique due to its specific combination of a pyrrolidine ring, a benzenesulfonyl group, and a but-2-ynamide moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
N-[(3S)-1-(benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-6-14(17)15-12-9-10-16(11-12)20(18,19)13-7-4-3-5-8-13/h3-5,7-8,12H,9-11H2,1H3,(H,15,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNDRXBBHWHBS-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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